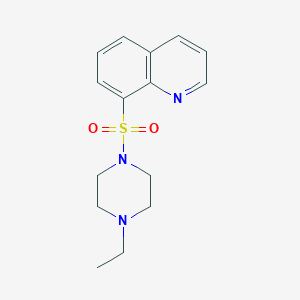
8-(4-Ethylpiperazin-1-yl)sulfonylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(4-Ethylpiperazin-1-yl)sulfonylquinoline, also known as QNZ, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. QNZ is a quinoline derivative that has been shown to possess anti-inflammatory and anti-cancer properties.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities A study by Dixit et al. (2010) focuses on the synthesis of sulfonohydrazide-substituted 8-hydroxyquinoline derivatives and their metal oxinates with various metals. These compounds demonstrated significant antimicrobial and antifungal activities compared to the parent 8-hydroxyquinoline and sulfonamides, indicating their potential in developing new antimicrobial agents (Dixit et al., 2010).
Antibacterial Agents Hashimoto et al. (2007) reported the practical synthesis of a potent broad-spectrum antibacterial isothiazoloquinolone. This compound, effective against resistant organisms like MRSA, showcases the potential of 8-(4-Ethylpiperazin-1-yl)sulfonylquinoline derivatives in addressing antibiotic resistance (Hashimoto et al., 2007).
Catalysis and Functionalized Isoquinolines The work of Yang et al. (2017) illustrates the use of N-sulfonyl-4-(2-(ethynyl)aryl)-1,2,3-triazoles in silver catalysis to produce diverse functionalized isoquinolines. This highlights the role of sulfonylquinoline derivatives in facilitating complex chemical transformations through a silver carbenoid intermediate, expanding the toolkit for organic synthesis (Yang et al., 2017).
Pharmacological Evaluation Zajdel et al. (2012) synthesized arylpiperazinyl-alkyl quinoline-, isoquinoline-, naphthalene-sulfonamides, which displayed antagonistic activity at multiple serotonin and dopamine receptors. These compounds showed potential antidepressant-like effects and anxiolytic activity, suggesting their use in designing new psychiatric medications (Zajdel et al., 2012).
Metal Complexes and DNA Interaction Macías et al. (2012) explored Mn(II) complexes with sulfonamides derived from 8-aminoquinoline for their interaction with DNA and nuclease activity. These complexes demonstrated strong interactions with DNA, suggesting potential applications in biochemistry and molecular biology (Macías et al., 2012).
Ionic Liquid Extraction System Ajioka et al. (2008) investigated 8-sulfonamidoquinoline derivatives as chelate extraction reagents for divalent metal cations in an ionic liquid system. Their findings open avenues for novel extraction reagents in separation science, especially in environmentally friendly extraction processes (Ajioka et al., 2008).
Propriétés
IUPAC Name |
8-(4-ethylpiperazin-1-yl)sulfonylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-2-17-9-11-18(12-10-17)21(19,20)14-7-3-5-13-6-4-8-16-15(13)14/h3-8H,2,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEPGKZITUZMEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

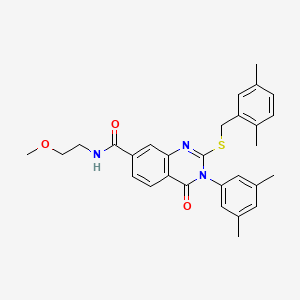
![2-{[(Tert-butoxy)carbonyl]amino}-2-(2-hydroxyphenyl)acetic acid](/img/structure/B2970680.png)

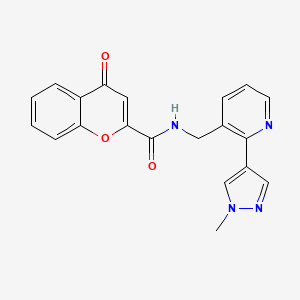

![(E)-9-methyl-4-oxo-2-(p-tolylamino)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde O-acetyl oxime](/img/structure/B2970687.png)

![N-(4-chlorobenzyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2970689.png)
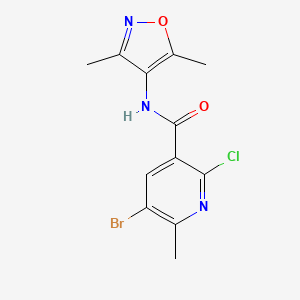
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,3-dimethylbutanamido)benzofuran-2-carboxamide](/img/structure/B2970692.png)
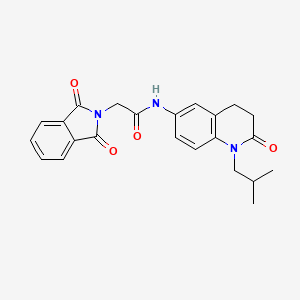
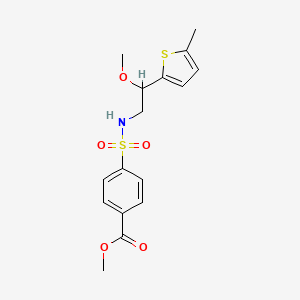

![(2Z)-N-(4-chlorophenyl)-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2970700.png)